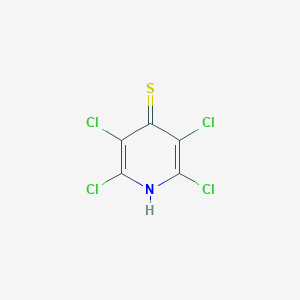

2,3,5,6-Tetrachloropyridine-4-thiol

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2,3,5,6-tetrachloro-1H-pyridine-4-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5HCl4NS/c6-1-3(11)2(7)5(9)10-4(1)8/h(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVUQDNJRAHUUSB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=C(NC(=C(C1=S)Cl)Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5HCl4NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60145885 | |

| Record name | 2,3,5,6-Tetrachloropyridine-4-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60145885 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10351-06-1 | |

| Record name | 2,3,5,6-Tetrachloro-4-pyridinethiol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10351-06-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,3,5,6-Tetrachloropyridine-4-thiol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010351061 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,3,5,6-Tetrachloropyridine-4-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60145885 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3,5,6-tetrachloropyridine-4-thiol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.682 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,3,5,6-TETRACHLOROPYRIDINE-4-THIOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JJDWPEXDAY | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 2,3,5,6-Tetrachloropyridine-4-thiol: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, structure, and synthetic utility of 2,3,5,6-tetrachloropyridine-4-thiol. This versatile chemical intermediate is a crucial building block in the development of novel agrochemicals and pharmaceuticals.

Chemical Identity and Structure

This compound, with the CAS number 10351-06-1, is a highly substituted pyridine derivative. The systematic IUPAC name for this compound is 2,3,5,6-tetrachloro-1H-pyridine-4-thione, reflecting the tautomeric equilibrium between the thiol and thione forms.[1] The pyridine ring is heavily chlorinated, which significantly influences its chemical reactivity.

Structure:

The molecular structure consists of a pyridine ring substituted with four chlorine atoms at positions 2, 3, 5, and 6, and a thiol group at the 4-position.

Molecular Formula: C₅HCl₄NS[2][3]

Molecular Weight: 248.95 g/mol [2][3]

The presence of four electron-withdrawing chlorine atoms renders the pyridine nucleus highly electron-deficient.[1] This electronic feature makes the carbon atoms of the pyridine ring electrophilic and susceptible to nucleophilic attack. The thiol group at the 4-position provides a reactive handle for a variety of chemical transformations.[2]

Physicochemical Properties

This compound is typically a white to yellow crystalline solid at room temperature.[2][3] A summary of its key physical and chemical properties is presented in the table below.

| Property | Value | Reference |

| Appearance | White to yellow crystalline powder | [2][3] |

| Melting Point | 165-166 °C | [2] |

| Boiling Point | 204.6 °C at 760 mmHg | [3] |

| Density | 1.79 g/cm³ | [2] |

| Flash Point | 77.5 °C | [3] |

| pKa | 2.01 ± 0.50 (Predicted) | [3] |

Spectroscopic Data

Spectroscopic techniques are essential for the structural elucidation and confirmation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Due to the high degree of substitution, the ¹H NMR spectrum is relatively simple, primarily showing the signal for the thiol proton. The chemical shift of this proton is variable and can be influenced by solvent, concentration, and temperature.

The ¹³C NMR spectrum provides information about the carbon skeleton. The chemical shifts of the carbon atoms in the pyridine ring are influenced by the electronegative chlorine atoms and the sulfur-containing substituent.

| Nucleus | Predicted Chemical Shift Range (ppm) | Notes |

| ¹H | Variable | The thiol proton (-SH) signal is expected. |

| ¹³C | ~120-150 | Signals corresponding to the carbon atoms of the tetrachlorinated pyridine ring are expected in this region. The C-S carbon will have a distinct shift. |

Infrared (IR) Spectroscopy

The IR spectrum of this compound displays characteristic absorption bands corresponding to its functional groups.

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |

| S-H | Stretching | 2550-2600 (weak) |

| Pyridine Ring | C=C, C=N Stretching | 1400-1600 |

| C-Cl | Stretching | < 800 |

The presence of a weak band in the 2550-2600 cm⁻¹ region is indicative of the S-H stretch of the thiol group.[1]

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight of the compound. The molecular ion peak ([M]⁺) is expected around m/z 247 and 249, with the characteristic isotopic pattern for a molecule containing four chlorine atoms.[4] High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition. Fragmentation patterns can provide further structural information, often showing the loss of chlorine atoms or the thiol group.

Chemical Reactivity and Synthetic Applications

The chemical reactivity of this compound is dominated by two key features: the electrophilic nature of the pyridine ring and the nucleophilicity of the thiol group.

Nucleophilic Aromatic Substitution

The electron-deficient pyridine ring is highly susceptible to nucleophilic aromatic substitution, where one or more chlorine atoms can be displaced by various nucleophiles such as amines, alkoxides, and other thiols. This reactivity allows for the synthesis of a diverse range of substituted pyridine derivatives.[1]

Reactions of the Thiol Group

The thiol group is a versatile functional handle. It can be deprotonated to form a potent thiolate nucleophile, which can participate in S-alkylation and S-acylation reactions. The thiol group can also be oxidized to form disulfides or further to sulfonic acids.[1]

This dual reactivity makes this compound a valuable intermediate in the synthesis of complex molecules, including agrochemicals and active pharmaceutical ingredients (APIs).[2][3]

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound involves the reaction of pentachloropyridine with a source of hydrosulfide ions.

Materials:

-

Pentachloropyridine

-

Sodium hydrosulfide (NaSH) or a similar sulfide reagent

-

Solvent (e.g., ethanol, dimethylformamide)

Procedure:

-

Dissolve pentachloropyridine in a suitable solvent in a reaction vessel equipped with a stirrer and a reflux condenser.

-

Add a solution of sodium hydrosulfide to the reaction mixture.

-

Heat the mixture to reflux and maintain the temperature for several hours, monitoring the reaction progress by a suitable analytical technique (e.g., TLC or GC).

-

After the reaction is complete, cool the mixture to room temperature.

-

Acidify the reaction mixture with a suitable acid (e.g., hydrochloric acid) to precipitate the product.

-

Collect the solid product by filtration, wash with water, and dry under vacuum.

-

The crude product can be further purified by recrystallization from an appropriate solvent.

Note: This is a general procedure and may require optimization for specific scales and conditions.

Role as a Synthetic Intermediate

This compound serves as a key building block in the synthesis of various commercially important compounds. The following diagram illustrates a general synthetic pathway where it is utilized.

Caption: Synthetic pathways involving this compound.

Safety and Handling

This compound is classified as an irritant. It is important to handle this chemical with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated fume hood to avoid inhalation of dust. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a highly functionalized and reactive chemical intermediate with significant applications in the synthesis of agrochemicals and pharmaceuticals. Its unique electronic and structural properties, arising from the polychlorinated pyridine ring and the versatile thiol group, make it a valuable tool for medicinal and materials chemists. A thorough understanding of its chemical properties, reactivity, and handling requirements is essential for its safe and effective use in research and development.

References

An In-depth Technical Guide to the Synthesis of 2,3,5,6-Tetrachloropyridine-4-thiol from Pentachloropyridine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the synthesis of 2,3,5,6-tetrachloropyridine-4-thiol from pentachloropyridine. This synthesis is a critical process for the production of a versatile intermediate used in the development of pharmaceuticals and agrochemicals.[1][2] The highly functionalized tetrachloropyridine core, combined with the reactive thiol group, makes this compound a valuable building block in medicinal chemistry and material science.

Core Synthesis Pathway: Nucleophilic Aromatic Substitution

The primary route for the synthesis of this compound from pentachloropyridine is through a nucleophilic aromatic substitution (SNAr) reaction. The electron-deficient nature of the pentachloropyridine ring, caused by the strong inductive effect of the five chlorine atoms, facilitates the attack of nucleophiles.[1][3] Notably, this substitution occurs with high regioselectivity at the C-4 position (para-position) of the pyridine ring.[3] This preference is attributed to the greater activation of this site for nucleophilic attack.[3]

The general reaction involves the displacement of the chloride ion at the 4-position by a sulfur nucleophile. A common and effective method utilizes sodium hydrosulfide (NaSH) as the source of the thiol group.

Experimental Protocol

While specific industrial protocols may vary, the following represents a typical laboratory-scale synthesis based on established chemical principles for this type of transformation.

Reaction: Pentachloropyridine + Sodium Hydrosulfide → this compound + Sodium Chloride

Materials:

-

Pentachloropyridine (PCP)

-

Sodium hydrosulfide hydrate (NaSH·xH₂O)

-

Dimethylformamide (DMF), anhydrous

-

Hydrochloric acid (HCl), concentrated

-

Deionized water

-

Ethyl acetate

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, dissolve pentachloropyridine in anhydrous dimethylformamide.

-

Reagent Addition: Slowly add sodium hydrosulfide hydrate to the stirred solution at room temperature. An exothermic reaction may be observed.

-

Reaction Conditions: Heat the reaction mixture to a specified temperature (e.g., 50-70 °C) and maintain it for several hours, monitoring the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Quenching and Neutralization: After the reaction is complete, cool the mixture to room temperature and pour it into ice-cold water. Acidify the aqueous solution with concentrated hydrochloric acid to a pH of approximately 2-3 to protonate the thiolate and precipitate the product.

-

Extraction: Extract the aqueous mixture with ethyl acetate. Combine the organic layers and wash them sequentially with deionized water and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) to yield pure this compound.

Data Presentation

Table 1: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 10351-06-1[1] |

| Molecular Formula | C₅HCl₄NS[1][2] |

| Molecular Weight | 248.95 g/mol [1][2] |

| Appearance | White to yellow crystalline powder[1][2] |

| Melting Point | 165-166 °C[1][2] |

| Density | 1.79 g/cm³[1] |

| Boiling Point | 204.6 °C at 760 mmHg[2] |

| Flash Point | 77.5 °C[2] |

| Storage Temperature | 2-8 °C[2] |

Table 2: Representative Reaction Parameters and Expected Outcomes

| Parameter | Value |

| Reactants | |

| Pentachloropyridine | 1.0 eq |

| Sodium Hydrosulfide | 1.1 - 1.5 eq |

| Solvent | |

| Dimethylformamide (DMF) | 5 - 10 mL per gram of PCP |

| Reaction Conditions | |

| Temperature | 50 - 70 °C |

| Reaction Time | 2 - 6 hours |

| Work-up & Purification | |

| Quenching | Ice-water |

| Neutralization | HCl to pH 2-3 |

| Purification | Recrystallization |

| Expected Outcome | |

| Yield | > 85% (typical) |

| Purity | > 98% (after recrystallization) |

Visualizations

References

An In-depth Technical Guide on the Physical Properties of 2,3,5,6-Tetrachloropyridine-4-thiol

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed overview of the known physical properties of 2,3,5,6-Tetrachloropyridine-4-thiol (CAS No. 10351-06-1), a key intermediate in the synthesis of various agrochemicals and pharmaceuticals.[1] The information presented herein is intended to support research and development activities by providing key data on its melting point and solubility characteristics, alongside generalized experimental protocols and a relevant synthetic workflow.

Core Physical Properties

This compound is a white to yellow crystalline powder at room temperature.[1][2] Its fundamental physical characteristics are crucial for handling, storage, and process design in a laboratory or industrial setting.

Data Presentation: Physical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₅HCl₄NS | [1][2] |

| Molecular Weight | 248.95 g/mol | [1][2] |

| Appearance | White to yellow crystalline powder | [1][2] |

| Melting Point | 165-166 °C | [1][2][3] |

| Solubility | Very soluble in N,N-Dimethylformamide; Soluble in methanol; Sparingly soluble in glacial acetic acid; Very slightly soluble in chloroform; Practically insoluble in water. | Not explicitly cited in search results |

Experimental Protocols

While specific experimental protocols for the determination of the physical properties of this compound are not detailed in the available literature, standard methodologies are employed for such characterizations.

2.1. Melting Point Determination (General Protocol)

The melting point of a solid compound is a critical indicator of its purity and is typically determined using the capillary method with a melting point apparatus.[4][5][6]

-

Sample Preparation: A small amount of the dry, finely powdered this compound is packed into a thin-walled capillary tube, sealed at one end, to a height of 2-3 mm.[7] The sample must be well-compacted to ensure accurate measurement.[5][7]

-

Apparatus Setup: The capillary tube is placed in the heating block of a melting point apparatus, adjacent to a calibrated thermometer or temperature sensor.[4][5]

-

Measurement: The sample is heated at a steady and slow rate, typically 1-2 °C per minute, as the temperature approaches the expected melting point.[4][8] The melting range is recorded from the temperature at which the first droplet of liquid appears to the temperature at which the entire sample has liquefied.[4] For pure substances, this range is typically narrow (0.5-1.0 °C).[4][6]

2.2. Solubility Determination (General Protocol)

Qualitative solubility is determined by observing the dissolution of a solute in a solvent. A hierarchical approach is often used to ascertain the most suitable solvent for a compound.

-

Procedure: A small, measured amount of this compound (e.g., 10 mg) is added to a specific volume of a solvent (e.g., 1 mL) in a test tube or vial at a controlled temperature (typically room temperature).

-

Observation: The mixture is agitated (e.g., by vortexing) to facilitate dissolution.[9] The solubility is then visually assessed. The following criteria are typically used:

-

Very soluble: Dissolves completely and quickly.

-

Soluble: Dissolves completely upon agitation.

-

Sparingly soluble: Only a small portion of the compound dissolves.

-

Slightly soluble: A noticeable but small amount of the compound dissolves.

-

Practically insoluble: No visible dissolution.

-

-

Solvent Selection: A range of solvents with varying polarities are tested to create a solubility profile. For compounds that are difficult to dissolve, gentle heating or sonication may be applied.[9]

Synthetic Workflow Example

This compound is a versatile chemical intermediate. The following diagram illustrates a two-step synthetic pathway involving its formation and subsequent reaction.

Caption: Synthetic pathway for this compound and its subsequent reaction.[10]

References

- 1. nbinno.com [nbinno.com]

- 2. Cas 10351-06-1,this compound | lookchem [lookchem.com]

- 3. This compound, CAS No. 10351-06-1 - iChemical [ichemical.com]

- 4. chem.ucalgary.ca [chem.ucalgary.ca]

- 5. thinksrs.com [thinksrs.com]

- 6. SSERC | Melting point determination [sserc.org.uk]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. jpdb.nihs.go.jp [jpdb.nihs.go.jp]

- 9. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 10. CAS No.10351-06-1,this compound Suppliers [lookchem.com]

An In-Depth Technical Guide to the Electrophilicity of the Pyridine Ring in 2,3,5,6-Tetrachloropyridine-4-thiol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the electrophilic nature of the pyridine ring in 2,3,5,6-tetrachloropyridine-4-thiol. The presence of four electron-withdrawing chlorine atoms significantly diminishes the electron density of the aromatic ring, rendering it highly susceptible to nucleophilic attack. This document collates available data on the reactivity of this compound, outlines experimental protocols for its synthesis, and presents computational insights into its electronic structure. The information herein is intended to serve as a valuable resource for researchers in organic synthesis, medicinal chemistry, and materials science.

Introduction

This compound is a versatile chemical intermediate, primarily utilized in the synthesis of agrochemicals and pharmaceuticals.[1] Its chemical reactivity is dominated by the electronic properties of its highly substituted pyridine ring. The four chlorine substituents act as potent electron-withdrawing groups, which creates a significant electron deficiency on the carbon atoms of the pyridine ring. This pronounced electrophilicity is the cornerstone of its utility as a building block in organic synthesis, particularly in nucleophilic aromatic substitution (SNAr) reactions.[2] This guide will delve into the factors governing the electrophilicity of the pyridine ring, supported by available data and experimental procedures.

Electronic Properties of the Pyridine Ring

The electrophilicity of the pyridine ring in this compound is a direct consequence of the inductive and mesomeric effects of the four chlorine atoms. These halogen atoms pull electron density away from the aromatic system, creating partial positive charges on the ring carbons and making them attractive sites for nucleophilic attack.[2]

Reactivity and Quantitative Data

The enhanced electrophilicity of the pyridine ring makes this compound highly reactive towards a variety of nucleophiles. The primary reaction pathway is nucleophilic aromatic substitution (SNAr), where a nucleophile displaces one of the chlorine atoms. The thiol group at the 4-position can also be deprotonated to form a thiolate, a potent nucleophile that can participate in subsequent reactions.[2]

Unfortunately, specific quantitative data such as reaction kinetics and detailed yield comparisons for a range of nucleophiles with this compound are not extensively documented in the public domain. However, qualitative descriptions consistently highlight its high reactivity.[2] For comparative purposes, the reactivity of related polychlorinated aromatic compounds can be considered. For instance, studies on the reactions of polychlorobiphenyls with sodium methoxide have demonstrated that the degree and position of chlorination significantly influence reactivity and product distribution.[5]

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 10351-06-1 | [1] |

| Molecular Formula | C₅HCl₄NS | [1] |

| Molecular Weight | 248.95 g/mol | [1] |

| Appearance | White powder | [1] |

| Melting Point | 165-166 °C | [1] |

| Density | 1.79 g/cm³ | [1] |

Experimental Protocols

Synthesis of this compound from Pentachloropyridine

The synthesis of this compound is typically achieved through the nucleophilic substitution of the 4-chloro substituent of pentachloropyridine with a sulfur nucleophile.

Reaction Scheme:

Caption: Synthesis of this compound.

Materials:

-

Pentachloropyridine

-

Sodium hydrosulfide (NaSH) or a similar sulfur nucleophile

-

Aprotic solvent (e.g., dimethylformamide - DMF)

Procedure:

-

Dissolve pentachloropyridine in a suitable aprotic solvent, such as DMF, in a reaction vessel equipped with a stirrer and a reflux condenser.

-

Add a stoichiometric equivalent or a slight excess of sodium hydrosulfide to the solution.

-

Heat the reaction mixture to an elevated temperature (the optimal temperature would need to be determined empirically but is likely in the range of 80-120 °C) and monitor the reaction progress using a suitable analytical technique (e.g., TLC or GC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Quench the reaction by pouring the mixture into water.

-

Acidify the aqueous solution to protonate the thiolate and precipitate the product.

-

Collect the solid product by filtration, wash with water, and dry.

-

The crude product can be further purified by recrystallization from a suitable solvent.

Reaction Mechanisms and Pathways

The primary reaction mechanism for the substitution of chlorine atoms on the this compound ring is the Nucleophilic Aromatic Substitution (SNAr) mechanism. This is a two-step process:

-

Nucleophilic Attack: The nucleophile attacks one of the electron-deficient carbon atoms bearing a chlorine atom, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.

-

Leaving Group Departure: The aromaticity of the ring is restored by the elimination of the chloride ion.

Caption: Generalized SNAr mechanism on the tetrachloropyridine ring.

The thiol group at the 4-position can also influence the reactivity. In its deprotonated thiolate form, it is a strong nucleophile and can participate in various reactions, including S-alkylation and S-acylation.[2]

Conclusion

The pyridine ring of this compound is highly electrophilic due to the presence of four electron-withdrawing chlorine atoms. This property makes it an excellent substrate for nucleophilic aromatic substitution reactions, rendering it a valuable intermediate in the synthesis of a wide range of functionalized molecules for the pharmaceutical and agrochemical industries. While quantitative reactivity data is sparse in the public literature, the qualitative evidence for its high reactivity is substantial. Further quantitative experimental and computational studies would be beneficial to fully elucidate the reactivity profile of this important synthetic building block.

References

Spectroscopic and Physicochemical Characterization of 2,3,5,6-Tetrachloropyridine-4-thiol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic and physicochemical properties of 2,3,5,6-Tetrachloropyridine-4-thiol (CAS No. 10351-06-1). This highly functionalized heterocyclic compound is a key intermediate in the synthesis of various agrochemicals and pharmaceutical agents.[1] A thorough understanding of its spectral characteristics is essential for its identification, purity assessment, and successful utilization in complex synthetic pathways.

Physicochemical Properties

This compound is a white to yellow crystalline solid at room temperature.[2] Its key physical properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₅HCl₄NS | [3] |

| Molecular Weight | 248.95 g/mol | [3] |

| Melting Point | 165-166 °C | [2] |

| Appearance | White powder | [2] |

| IUPAC Name | 2,3,5,6-tetrachloro-1H-pyridine-4-thione | [4] |

Spectroscopic Data

The following sections present the available spectroscopic data for this compound. While comprehensive experimental spectra are not widely published, the following data has been compiled from available database entries.

Mass Spectrometry (MS)

Mass spectrometry data points to the molecular weight and fragmentation pattern of the molecule. The major peaks observed in the mass spectrum are detailed below.[5]

| m/z | Interpretation |

| 249 | [M+2]+• isotopic peak |

| 247 | [M]+• molecular ion |

| 213 | [M-Cl]+ |

Nuclear Magnetic Resonance (NMR) Spectroscopy

| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity |

| ¹H (S-H) | Variable | Singlet |

| ¹³C (C2, C6) | ~140-150 | - |

| ¹³C (C3, C5) | ~130-140 | - |

| ¹³C (C4) | ~120-130 | - |

Infrared (IR) Spectroscopy

An experimental Attenuated Total Reflectance (ATR) FT-IR spectrum is available, though a detailed list of absorption peaks is not provided in the source.[5] The table below lists the expected characteristic absorption bands for the functional groups present in the molecule.

| Functional Group | Expected Absorption Range (cm⁻¹) |

| S-H Stretch (thiol) | 2550 - 2600 (weak) |

| C=C and C=N Stretch (aromatic ring) | 1400 - 1600 |

| C-Cl Stretch | 600 - 800 |

Experimental Protocols

The following are detailed methodologies for the acquisition of the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: A sample of this compound (approximately 5-10 mg) is dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.

-

Instrumentation: ¹H and ¹³C NMR spectra are acquired on a 400 MHz (or higher) NMR spectrometer.

-

¹H NMR Acquisition:

-

A standard single-pulse experiment is performed.

-

The spectral width is set to encompass the expected chemical shift range (e.g., 0-10 ppm).

-

A sufficient number of scans (e.g., 16-64) are averaged to obtain a good signal-to-noise ratio.

-

The relaxation delay is set to at least 5 times the longest T₁ relaxation time.

-

-

¹³C NMR Acquisition:

-

A proton-decoupled pulse program is used to obtain a spectrum with singlets for each carbon.

-

The spectral width is set to cover the full range of carbon chemical shifts (e.g., 0-200 ppm).

-

A larger number of scans (e.g., 1024 or more) are typically required due to the lower natural abundance of ¹³C.

-

-

Data Processing: The acquired Free Induction Decays (FIDs) are Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy

-

Attenuated Total Reflectance (ATR) FT-IR:

-

A small amount of the solid this compound is placed directly onto the ATR crystal.

-

The pressure arm is lowered to ensure good contact between the sample and the crystal.

-

The IR spectrum is recorded over a typical range of 4000-400 cm⁻¹.

-

A background spectrum of the clean, empty ATR crystal is recorded and subtracted from the sample spectrum.

-

-

KBr Pellet Method:

-

Approximately 1-2 mg of the sample is ground with about 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

The mixture is then pressed into a thin, transparent pellet using a hydraulic press.

-

The KBr pellet is placed in the sample holder of the FT-IR spectrometer and the spectrum is recorded.

-

Mass Spectrometry (MS)

-

Sample Introduction: The sample is introduced into the mass spectrometer, typically via a direct insertion probe for solid samples or after separation by Gas Chromatography (GC-MS).

-

Ionization: Electron Impact (EI) ionization is a common method for this type of molecule, with a standard electron energy of 70 eV.

-

Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

Detection: The abundance of each ion is measured by a detector, generating a mass spectrum.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the comprehensive spectroscopic characterization of a solid organic compound like this compound.

Caption: Workflow for Spectroscopic Analysis.

Synthesis and Reactivity

This compound is a valuable building block in organic synthesis.[4] One common synthetic route involves the nucleophilic substitution of a chlorine atom in pentachloropyridine with a sulfur nucleophile. The resulting thiol is a versatile intermediate. The electron-deficient nature of the tetrachloropyridine ring makes it susceptible to further nucleophilic attack, while the thiol group can undergo a variety of reactions, including alkylation, oxidation, and cyclization.[1]

The diagram below illustrates a generalized synthetic pathway and subsequent derivatization of this compound.

Caption: Synthesis and Reactivity of this compound.

References

A Fundamental Understanding of 2,3,5,6-Tetrachloropyridine-4-thiol: A Technical Guide to Stability and Storage

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the stability and proper storage of 2,3,5,6-Tetrachloropyridine-4-thiol (TCP-4-thiol). Understanding the chemical and physical properties of this compound is critical for its effective use in research, development, and manufacturing, ensuring its integrity and the safety of laboratory personnel.

Chemical and Physical Properties

This compound is a yellow crystalline solid.[1] Its fundamental properties are summarized in the table below. The presence of four electron-withdrawing chlorine atoms on the pyridine ring renders the system electron-deficient, which significantly influences its reactivity.[2][3] The thiol (-SH) group is a key functional handle, readily participating in various chemical reactions.[2][3]

| Property | Value | Reference |

| Chemical Formula | C5HCl4NS | [1][3] |

| Molecular Weight | 248.95 g/mol | [1][3] |

| CAS Number | 10351-06-1 | [1] |

| Appearance | White to light yellow powder/crystalline solid | [1] |

| Melting Point | 165-166 °C | [1][3][4] |

| Boiling Point | 204.6 °C at 760 mmHg | [1] |

| Density | 1.79 g/cm³ | [1][3] |

Stability Profile

This compound is generally stable under normal temperature and pressure.[5] However, its stability can be compromised by exposure to certain conditions, leading to degradation.

Thermal Stability

While stable at room temperature, exposure to high temperatures, open flames, or welding arcs should be avoided as this can induce thermal decomposition.[5] Hazardous decomposition products include toxic gases such as carbon monoxide, hydrogen cyanide, oxides of nitrogen, and hydrogen chloride.[5]

Oxidative Stability

The thiol group in this compound is susceptible to oxidation.[6] The primary oxidation product is the corresponding disulfide. This is a common reaction for thiols and can be initiated by various oxidizing agents.[6]

Reactivity

The molecule is highly reactive towards nucleophilic agents due to the electron-deficient nature of the tetrachlorinated pyridine ring.[6] The thiol group can also be deprotonated to form a thiolate, which is a potent nucleophile and can participate in S-alkylation and S-acylation reactions.[6]

Potential Degradation Pathways

Based on the chemical structure of this compound, several degradation pathways can be postulated. The most probable pathway involves the oxidation of the thiol group.

Caption: Potential oxidative degradation pathway of this compound.

Recommended Storage and Handling

Proper storage and handling are crucial to maintain the stability and integrity of this compound and to ensure the safety of personnel.

Storage Conditions

The recommended storage conditions are summarized in the table below.

| Parameter | Recommendation | Reference |

| Temperature | 2-8°C | [1] |

| Atmosphere | In a tightly sealed container, in a dry and well-ventilated place. | [2][7] |

| Light | Keep in a dark location. | [7] |

| Incompatibilities | Keep away from incompatible materials such as oxidizing agents and strong reducing agents. | [5][7] |

Handling Procedures

All handling of this compound should be conducted in a chemical fume hood by trained individuals.[7] Appropriate personal protective equipment, including gloves, lab coat, and safety glasses, should be worn to avoid direct physical contact.[7]

Caption: Recommended workflow for the storage and handling of this compound.

Experimental Protocols for Stability Assessment

To quantitatively assess the stability of this compound, a stability-indicating analytical method is required. High-Performance Liquid Chromatography (HPLC) is a suitable technique for this purpose.

Development of a Stability-Indicating HPLC Method

A reverse-phase HPLC method can be developed to separate the parent compound from its potential degradation products.

Instrumentation:

-

HPLC system with a UV detector

-

Reverse-phase C18 column (e.g., 4.6 x 250 mm, 5 µm)

Mobile Phase:

-

A gradient of acetonitrile and water with an acidic modifier (e.g., 0.1% phosphoric acid or formic acid for MS compatibility) can be used.[7]

Detection:

-

UV detection at a wavelength where the parent compound and potential degradation products have significant absorbance.

Method Validation:

-

The method should be validated for specificity, linearity, accuracy, precision, and robustness according to ICH guidelines.

Forced Degradation Studies

Forced degradation studies are essential to identify potential degradation products and to demonstrate the stability-indicating nature of the analytical method.

Stress Conditions:

-

Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours

-

Base Hydrolysis: 0.1 M NaOH at room temperature for 4 hours

-

Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours

-

Thermal Degradation: Dry heat at 105°C for 48 hours

-

Photostability: Exposure to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.

Procedure:

-

Prepare solutions of this compound in a suitable solvent.

-

Expose the solutions to the stress conditions outlined above.

-

At appropriate time points, withdraw samples, neutralize if necessary, and dilute to a suitable concentration.

-

Analyze the samples using the developed stability-indicating HPLC method.

-

Monitor for the appearance of new peaks (degradation products) and a decrease in the peak area of the parent compound.

Caption: Experimental workflow for assessing the stability of this compound.

Conclusion

While this compound is a stable compound under recommended storage conditions, its susceptibility to oxidation and thermal decomposition necessitates careful handling and storage. For researchers and drug development professionals, adherence to the guidelines outlined in this document is paramount for ensuring the quality and integrity of the compound, as well as for maintaining a safe laboratory environment. The provided experimental framework for stability assessment will enable a thorough evaluation of its behavior under various stress conditions, which is a critical step in its application in further research and development.

References

- 1. This compound | 10351-06-1 | Benchchem [benchchem.com]

- 2. nbinno.com [nbinno.com]

- 3. 2,3,5,6-Tetrachloropyridine | C5HCl4N | CID 16990 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. tera.org [tera.org]

- 5. This compound | C5HCl4NS | CID 3034212 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. jubilantingrevia.com [jubilantingrevia.com]

- 7. Separation of this compound on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

An In-depth Technical Guide to 2,3,5,6-Tetrachloropyridine-4-thiol: Discovery, History, and Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2,3,5,6-Tetrachloropyridine-4-thiol, a pivotal chemical intermediate. The document details its discovery and historical context, chemical and physical properties, and provides a detailed experimental protocol for its synthesis.

Introduction and Historical Context

The primary route to this compound involves the nucleophilic aromatic substitution (SNAr) of a suitable precursor, typically pentachloropyridine, with a sulfur nucleophile. The presence of multiple electron-withdrawing chlorine atoms on the pyridine ring facilitates this reaction, making the 4-position susceptible to nucleophilic attack.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below for easy reference and comparison.

| Property | Value | Source(s) |

| IUPAC Name | 2,3,5,6-tetrachloro-1H-pyridine-4-thione | [1] |

| CAS Number | 10351-06-1 | [1][2] |

| Molecular Formula | C₅HCl₄NS | [2] |

| Molecular Weight | 248.95 g/mol | [2] |

| Appearance | White to yellow crystalline powder | [2] |

| Melting Point | 165-166 °C | [2] |

| Boiling Point | 204.6 °C at 760 mmHg | [2] |

| Density | 1.79 g/cm³ | [2] |

| Flash Point | 77.5 °C | [2] |

Synthesis of this compound

The synthesis of this compound is typically achieved through a two-step process: first, the synthesis of the precursor 2,3,5,6-tetrachloropyridine, followed by the nucleophilic substitution to introduce the thiol group.

Synthesis of the Precursor: 2,3,5,6-Tetrachloropyridine

Several methods for the synthesis of 2,3,5,6-tetrachloropyridine have been reported. One common industrial method involves the high-temperature chlorination of pyridine or its derivatives. Another approach, detailed in patent literature, involves the reaction of pentachloropyridine with zinc in a suitable solvent.[3]

Experimental Protocol for the Synthesis of 2,3,5,6-Tetrachloropyridine from Pentachloropyridine:

This protocol is based on the general method described in U.S. Patent 4,703,123 A.[3]

-

Materials:

-

Pentachloropyridine

-

Zinc dust

-

Acetonitrile (solvent)

-

Ammonium salt (e.g., ammonium chloride, as a catalyst)

-

-

Procedure:

-

In a reaction vessel equipped with a stirrer, reflux condenser, and nitrogen inlet, a solution of pentachloropyridine in acetonitrile is prepared. The ratio of pentachloropyridine to solvent can range from 1:4 to 1:20 by weight.[3]

-

A catalytic amount of an ammonium salt is added to the solution.

-

Zinc dust (approximately 0.7 to 1.1 gram atoms per mole of pentachloropyridine) is added to the mixture.[3]

-

The reaction mixture is heated to a temperature between 78 °C and 120 °C and stirred under a nitrogen atmosphere.[3]

-

The progress of the reaction is monitored by a suitable analytical technique, such as gas chromatography (GC).

-

Upon completion of the reaction, the mixture is cooled to room temperature and filtered to remove unreacted zinc and other solid byproducts.

-

The solvent is removed from the filtrate under reduced pressure to yield the crude 2,3,5,6-tetrachloropyridine.

-

The crude product can be further purified by recrystallization or distillation.

-

Synthesis of this compound

Experimental Protocol for the Synthesis of this compound from Pentachloropyridine:

This protocol is a representative procedure based on the known reactivity of pentachloropyridine with sulfur nucleophiles.

-

Materials:

-

Pentachloropyridine

-

Sodium hydrosulfide (NaSH)

-

A polar aprotic solvent such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)

-

Hydrochloric acid (for workup)

-

Deionized water

-

-

Procedure:

-

In a three-necked flask equipped with a mechanical stirrer, thermometer, and a reflux condenser under a nitrogen atmosphere, dissolve pentachloropyridine in the chosen polar aprotic solvent.

-

Add sodium hydrosulfide to the solution. An excess of the hydrosulfide is typically used to ensure complete reaction.

-

Heat the reaction mixture to a temperature between 80-120 °C. The optimal temperature may vary depending on the solvent used.

-

Maintain the reaction at this temperature and monitor its progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

After the reaction is complete (typically several hours), cool the mixture to room temperature.

-

Pour the reaction mixture into a beaker of ice-water.

-

Acidify the aqueous mixture with hydrochloric acid to a pH of approximately 2-3. This will protonate the thiolate to form the thiol, which will precipitate out of the solution.

-

Collect the precipitated solid by vacuum filtration.

-

Wash the solid with copious amounts of deionized water to remove any inorganic salts.

-

Dry the solid product under vacuum to yield crude this compound.

-

The crude product can be further purified by recrystallization from a suitable solvent such as ethanol or a mixture of ethanol and water.

-

Synthetic Pathway and Logical Relationships

The synthesis of this compound from pentachloropyridine is a key example of a nucleophilic aromatic substitution reaction on a highly electron-deficient aromatic ring. The logical workflow for this synthesis is depicted in the following diagram.

References

Methodological & Application

Application Notes and Protocols for 2,3,5,6-Tetrachloropyridine-4-thiol in Nucleophilic Aromatic Substitution

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3,5,6-Tetrachloropyridine-4-thiol is a highly functionalized heterocyclic compound that serves as a versatile building block in organic synthesis. Its pyridine ring is rendered significantly electron-deficient by the presence of four chlorine atoms and the nitrogen heteroatom, making it highly susceptible to nucleophilic aromatic substitution (SNAr). This reactivity allows for the selective replacement of the chlorine atoms with a variety of nucleophiles, providing a powerful tool for the synthesis of diverse molecular architectures. This document provides detailed application notes and protocols for the use of this compound in SNAr reactions, with a focus on its applications in pharmaceutical and agrochemical research. The thiol group at the 4-position also offers a reactive handle for further chemical modifications.[1][2][3]

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its safe handling and effective use in synthesis.

| Property | Value | Reference |

| CAS Number | 10351-06-1 | [4][5] |

| Molecular Formula | C₅HCl₄NS | [3][4][5] |

| Molecular Weight | 248.95 g/mol | [3][4] |

| Appearance | White to yellow crystalline powder | [3][5] |

| Melting Point | 165-166 °C | [3] |

| Density | 1.79 g/cm³ | [3] |

| Solubility | Insoluble in water, soluble in many organic solvents. | |

| pKa | 2.01 ± 0.50 (Predicted) | [5] |

Reaction Mechanism and Reactivity

The primary mode of reaction for this compound is nucleophilic aromatic substitution (SNAr). This reaction proceeds via a two-step addition-elimination mechanism involving a resonance-stabilized intermediate known as a Meisenheimer complex.[1] The strong electron-withdrawing nature of the four chlorine atoms and the pyridine nitrogen atom activates the ring towards nucleophilic attack.

The general mechanism is as follows:

-

Nucleophilic Attack: A nucleophile attacks one of the carbon atoms bearing a chlorine atom, leading to the formation of a negatively charged Meisenheimer complex. The negative charge is delocalized over the pyridine ring and stabilized by the electron-withdrawing groups.

-

Elimination of Leaving Group: The aromaticity of the pyridine ring is restored by the elimination of a chloride ion.

The chlorine atoms at the 2- and 6-positions (ortho to the nitrogen) are generally the most susceptible to substitution due to the strong activating effect of the ring nitrogen.

SNAr Reaction Mechanism

Experimental Protocols

The following protocols are generalized procedures for the nucleophilic aromatic substitution of this compound with common classes of nucleophiles. Researchers should optimize these conditions for their specific substrates.

Protocol 1: Reaction with Amine Nucleophiles

This protocol describes a general procedure for the synthesis of aminopyridine derivatives.

Materials:

-

This compound

-

Amine (e.g., aniline, morpholine, piperidine)

-

Base (e.g., K₂CO₃, Et₃N)

-

Solvent (e.g., DMF, DMSO, CH₃CN)

Procedure:

-

In a round-bottom flask, dissolve this compound (1.0 eq) in the chosen solvent.

-

Add the amine (1.1 - 2.0 eq) and the base (1.5 - 3.0 eq).

-

Stir the reaction mixture at a temperature ranging from room temperature to 100 °C. The reaction progress should be monitored by TLC or LC-MS.

-

Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

-

Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization.

Quantitative Data (Example): While specific data for this compound is not readily available in the provided search results, analogous reactions with polychlorinated pyridines suggest that yields can range from moderate to excellent depending on the nucleophilicity of the amine and the reaction conditions.

| Nucleophile | Product | Reaction Conditions | Yield (%) |

| Aniline | 2,3,5-Trichloro-6-phenylamino-pyridine-4-thiol | K₂CO₃, DMF, 80 °C, 6h | Data not available |

| Morpholine | 2,3,5-Trichloro-6-morpholino-pyridine-4-thiol | Et₃N, CH₃CN, rt, 12h | Data not available |

Protocol 2: Reaction with Thiol Nucleophiles

This protocol outlines the synthesis of thioether derivatives.

Materials:

-

This compound

-

Thiol (e.g., thiophenol, benzyl mercaptan)

-

Base (e.g., NaH, K₂CO₃)

-

Solvent (e.g., THF, DMF)

Procedure:

-

In a flame-dried round-bottom flask under an inert atmosphere (e.g., N₂ or Ar), add the thiol (1.1 eq) to a suspension of the base (1.2 eq) in the chosen solvent at 0 °C.

-

Stir the mixture for 15-30 minutes to form the thiolate.

-

Add a solution of this compound (1.0 eq) in the same solvent dropwise.

-

Allow the reaction to warm to room temperature and stir until completion (monitored by TLC or LC-MS).

-

Carefully quench the reaction with a saturated aqueous solution of NH₄Cl.

-

Extract the product with an organic solvent, wash with brine, dry, and concentrate.

-

Purify the product by column chromatography.

Quantitative Data (Example):

| Nucleophile | Product | Reaction Conditions | Yield (%) |

| Thiophenol | 2,3,5-Trichloro-6-(phenylthio)-pyridine-4-thiol | NaH, THF, rt, 4h | Data not available |

| Benzyl mercaptan | 2,3,5-Trichloro-6-(benzylthio)-pyridine-4-thiol | K₂CO₃, DMF, 50 °C, 8h | Data not available |

Protocol 3: Reaction with Alkoxide Nucleophiles

This protocol describes the synthesis of alkoxy-substituted pyridine derivatives.

Materials:

-

This compound

-

Alcohol (e.g., methanol, ethanol)

-

Strong base (e.g., NaH, Na)

-

Solvent (the corresponding alcohol is often used)

Procedure:

-

In a flame-dried round-bottom flask under an inert atmosphere, carefully add the strong base (1.1 eq) to the alcohol at 0 °C to generate the alkoxide in situ.

-

Once the base has fully reacted, add a solution of this compound (1.0 eq) in the same alcohol.

-

Stir the reaction at a temperature between room temperature and the reflux temperature of the alcohol until the starting material is consumed.

-

Cool the reaction mixture and neutralize with a dilute acid (e.g., 1 M HCl).

-

Remove the alcohol under reduced pressure.

-

Partition the residue between water and an organic solvent.

-

Separate the organic layer, dry, and concentrate.

-

Purify the product as needed.

Quantitative Data (Example):

| Nucleophile | Product | Reaction Conditions | Yield (%) |

| Sodium methoxide | 2,3,5-Trichloro-6-methoxy-pyridine-4-thiol | NaOMe, MeOH, reflux, 10h | Data not available |

| Sodium ethoxide | 2,3,5-Trichloro-6-ethoxy-pyridine-4-thiol | NaOEt, EtOH, reflux, 12h | Data not available |

Experimental Workflow

The following diagram illustrates a typical experimental workflow for the synthesis and purification of a substituted tetrachloropyridine derivative.

General Experimental Workflow

Applications in Drug Discovery and Agrochemicals

Derivatives of this compound are valuable intermediates in the synthesis of biologically active compounds. The ability to introduce diverse functionalities onto the pyridine core allows for the generation of compound libraries for screening in drug discovery and agrochemical development programs. For instance, substituted pyridines are known to exhibit a wide range of biological activities, including antimicrobial, antifungal, and herbicidal properties. The thiol group can also be used to conjugate these molecules to other entities, such as peptides or nanoparticles.[3]

Safety Information

This compound is a hazardous substance and should be handled with appropriate safety precautions in a well-ventilated fume hood.[5] Always wear personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Refer to the Safety Data Sheet (SDS) for detailed information on handling, storage, and disposal.

Conclusion

This compound is a highly reactive and versatile reagent for nucleophilic aromatic substitution reactions. The protocols and information provided in this document serve as a guide for researchers to explore the synthetic potential of this compound in their respective fields. Further optimization of the reaction conditions for specific substrate combinations is encouraged to achieve the best possible outcomes.

References

Application Notes and Protocols for S-Alkylation of 2,3,5,6-Tetrachloropyridine-4-thiol

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the S-alkylation of 2,3,5,6-tetrachloropyridine-4-thiol, a versatile building block in the synthesis of novel compounds for agrochemical and pharmaceutical research. The protocols outlined below are designed to be reproducible and can be adapted for various alkylating agents.

Introduction

This compound is a highly functionalized heterocyclic compound. The presence of four chlorine atoms renders the pyridine ring electron-deficient, while the thiol group at the 4-position serves as a key nucleophilic handle.[1] Deprotonation of the thiol group with a suitable base generates a potent thiolate anion, which readily participates in nucleophilic substitution reactions with a variety of electrophiles, most notably alkylating agents. This S-alkylation reaction is a fundamental transformation for the derivatization of this compound, enabling the introduction of diverse alkyl functionalities and the synthesis of a wide range of 4-(alkylthio)-2,3,5,6-tetrachloropyridine derivatives.

Chemical Properties of this compound

| Property | Value |

| Molecular Formula | C₅HCl₄NS |

| Molecular Weight | 248.95 g/mol |

| Appearance | White to off-white powder |

| Melting Point | 165-166 °C |

| CAS Number | 10351-06-1 |

Safety Precautions

Warning: this compound is classified as an irritant. It may cause skin irritation, serious eye irritation, and respiratory irritation. Handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.

General Protocol for S-Alkylation with Alkyl Halides

This protocol describes a general method for the S-alkylation of this compound using various alkyl halides in the presence of a base.

Materials:

-

This compound

-

Alkyl halide (e.g., methyl iodide, ethyl bromide, benzyl bromide)

-

Base (e.g., potassium carbonate, sodium hydride, sodium hydroxide)

-

Anhydrous solvent (e.g., dimethylformamide (DMF), acetonitrile, acetone)

-

Deionized water

-

Organic solvent for extraction (e.g., ethyl acetate, dichloromethane)

-

Brine

-

Anhydrous magnesium sulfate or sodium sulfate

-

Rotary evaporator

-

Standard laboratory glassware (round-bottom flask, condenser, dropping funnel, etc.)

-

Magnetic stirrer and heating mantle

Experimental Procedure:

-

Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound (1.0 eq) in the chosen anhydrous solvent (e.g., DMF).

-

Deprotonation: Add the base (1.1-1.5 eq) portion-wise to the stirred solution at room temperature. Stir the mixture for 30-60 minutes to ensure complete formation of the thiolate anion.

-

Alkylation: Slowly add the alkyl halide (1.0-1.2 eq) to the reaction mixture via a dropping funnel.

-

Reaction Monitoring: Heat the reaction mixture to the desired temperature (typically 25-80 °C) and monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Work-up: Once the reaction is complete, cool the mixture to room temperature and pour it into cold deionized water.

-

Extraction: Extract the aqueous mixture with an organic solvent (e.g., ethyl acetate) three times.

-

Washing: Combine the organic layers and wash with deionized water and then with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by a suitable method, such as column chromatography or recrystallization, to obtain the desired 4-(alkylthio)-2,3,5,6-tetrachloropyridine.

Quantitative Data (Representative Examples):

The following table provides representative reaction conditions and expected yields for the S-alkylation of this compound with common alkylating agents. Please note that optimal conditions may vary and require further optimization.

| Alkylating Agent | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| Methyl Iodide | K₂CO₃ | DMF | 25 | 4-6 | >90 |

| Ethyl Bromide | NaH | Acetonitrile | 50 | 6-8 | 85-95 |

| Benzyl Bromide | NaOH | Acetone | Reflux | 3-5 | >90 |

Protocol for S-Alkylation with Perfluoroalkyl Iodides (Adapted from a similar reaction with tetrafluoropyridine-4-thiol)

This protocol is adapted from a known procedure for the perfluoroalkylation of the analogous tetrafluoropyridine-4-thiol and can be applied for the synthesis of 4-(perfluoroalkylthio)-2,3,5,6-tetrachloropyridines.

Materials:

-

This compound

-

Perfluoroalkyl iodide (e.g., perfluoroethyl iodide, perfluorobutyl iodide)

-

Sodium dithionite (Na₂S₂O₄)

-

Sodium bicarbonate (NaHCO₃)

-

Dimethylformamide (DMF)

-

Deionized water

-

Dichloromethane

-

Standard laboratory glassware

Experimental Procedure:

-

Reaction Mixture: In a round-bottom flask, prepare a solution of this compound (1.0 eq), perfluoroalkyl iodide (1.5 eq), and sodium bicarbonate (2.0 eq) in DMF.

-

Initiation: Add sodium dithionite (2.0 eq) to the stirred solution at room temperature.

-

Reaction: Stir the reaction mixture at room temperature for 12-24 hours.

-

Work-up: Pour the reaction mixture into deionized water.

-

Extraction: Extract the product with dichloromethane.

-

Washing and Drying: Wash the organic layer with water, dry it over anhydrous magnesium sulfate, and filter.

-

Concentration and Purification: Remove the solvent under reduced pressure and purify the residue by column chromatography to yield the 4-(perfluoroalkylthio)-2,3,5,6-tetrachloropyridine.

Visualizations

Caption: Generalized workflow for the S-alkylation of this compound.

Caption: Chemical transformation in the S-alkylation of this compound.

References

Application of 2,3,5,6-Tetrachloropyridine-4-thiol in Pharmaceutical Intermediate Synthesis: Detailed Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3,5,6-Tetrachloropyridine-4-thiol is a highly functionalized heterocyclic compound that serves as a versatile building block in the synthesis of complex organic molecules.[1][2] Its unique electronic and structural features, characterized by an electron-deficient pyridine ring and a nucleophilic thiol group, make it a valuable intermediate in the development of novel therapeutic agents and other bioactive compounds.[1][2] The presence of four chlorine atoms renders the pyridine nucleus highly susceptible to nucleophilic substitution, while the thiol group at the 4-position offers a reactive handle for a variety of chemical transformations, including S-alkylation, S-acylation, and oxidation.[2]

This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of pharmaceutical intermediates, with a focus on the preparation of S-alkylated derivatives, which are precursors to compounds with potential biological activity.

Key Physicochemical and Reactivity Data

A summary of the key properties of this compound is presented below for easy reference during experimental planning.

| Property | Value | Reference |

| CAS Number | 10351-06-1 | [1] |

| Molecular Formula | C₅HCl₄NS | [1] |

| Molecular Weight | 248.95 g/mol | [1] |

| Appearance | White to yellow crystalline powder | [1] |

| Melting Point | 165-166 °C | [1] |

| IUPAC Name | 2,3,5,6-tetrachloro-1H-pyridine-4-thione | [3] |

| Reactivity | - Nucleophilic thiol group (-SH) - Electron-deficient pyridine ring | [1][2] |

Application in Pharmaceutical Intermediate Synthesis: S-Alkylation

A primary application of this compound in pharmaceutical synthesis is its use as a nucleophile in S-alkylation reactions. The thiol group can be readily deprotonated by a base to form a potent thiolate anion, which can then react with various electrophiles (e.g., alkyl halides) to form stable thioether linkages. These thioether derivatives are important intermediates for more complex molecules, including those with potential antifungal or other therapeutic activities.

The general workflow for the synthesis of these intermediates is depicted in the following diagram.

Experimental Protocols

The following section provides a detailed protocol for a representative S-alkylation reaction of this compound.

Protocol 1: Synthesis of 4-(Methylthio)-2,3,5,6-tetrachloropyridine

This protocol describes the synthesis of 4-(methylthio)-2,3,5,6-tetrachloropyridine, a key intermediate for further functionalization.

Materials:

-

This compound

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

Methyl iodide (CH₃I)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Diethyl ether

-

Saturated aqueous sodium chloride (brine)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Argon or Nitrogen gas supply

-

Standard glassware for organic synthesis (round-bottom flask, dropping funnel, condenser, etc.)

-

Magnetic stirrer and heating mantle

-

Rotary evaporator

Procedure:

-

Reaction Setup: Under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 eq) to a flame-dried round-bottom flask equipped with a magnetic stir bar.

-

Solvent Addition: Add anhydrous DMF to the flask to dissolve the starting material.

-

Deprotonation: Cool the solution to 0 °C using an ice bath. Carefully add sodium hydride (1.1 eq) portion-wise to the stirred solution. Allow the reaction mixture to stir at 0 °C for 30 minutes. Hydrogen gas evolution will be observed.

-

S-Alkylation: Add methyl iodide (1.2 eq) dropwise to the reaction mixture at 0 °C. After the addition is complete, allow the reaction to warm to room temperature and stir for 4-6 hours, or until TLC analysis indicates complete consumption of the starting material.

-

Quenching: Carefully quench the reaction by the slow addition of water at 0 °C.

-

Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

-

Washing: Wash the combined organic layers with water and then with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the pure 4-(methylthio)-2,3,5,6-tetrachloropyridine.

Expected Results:

The S-alkylation reaction is generally high-yielding. The purity of the final product should be assessed by standard analytical techniques such as NMR spectroscopy and mass spectrometry.

| Parameter | Expected Value |

| Yield | > 85% |

| Purity (by NMR) | > 95% |

| Appearance | White to off-white solid |

Logical Relationship of Reactivity

The reactivity of this compound is governed by the interplay between its two key functional components: the thiol group and the tetrachlorinated pyridine ring. The following diagram illustrates this relationship.

Safety Precautions

This compound and its derivatives should be handled with care in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. Sodium hydride is a highly flammable solid and reacts violently with water; it should be handled under an inert atmosphere. Methyl iodide is a toxic and volatile compound. Consult the Safety Data Sheet (SDS) for each reagent before use.

Conclusion

This compound is a valuable and reactive intermediate for the synthesis of a variety of pharmaceutical building blocks. The protocols and data presented here provide a foundation for researchers to explore the rich chemistry of this compound and to develop novel synthetic routes to new therapeutic agents. The dual reactivity of the thiol group and the chlorinated pyridine ring offers a wide range of possibilities for creating diverse molecular architectures.

References

Application Notes and Protocols: 2,3,5,6-Tetrachloropyridine-4-thiol as a Versatile Building Block for Novel Agrochemicals

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 2,3,5,6-tetrachloropyridine-4-thiol as a key intermediate in the synthesis of novel agrochemicals. The unique electronic and structural features of this compound, including its highly chlorinated pyridine core and reactive thiol group, make it a valuable starting material for creating a diverse range of molecules with potential insecticidal, fungicidal, and herbicidal activities.[1][2][3][4] This document offers detailed synthetic protocols, quantitative data on the biological activity of derived compounds, and insights into their potential mechanisms of action.

Overview of Synthetic Potential

This compound is a highly functionalized building block. The electron-deficient nature of the tetrachlorinated pyridine ring makes it susceptible to nucleophilic substitution, while the thiol group offers a reactive handle for a variety of chemical transformations.[2][3] This dual reactivity allows for the synthesis of a wide array of derivatives, including:

-

S-Alkyl and S-Aryl Derivatives: The thiol group can be readily alkylated or arylated to introduce diverse substituents, enabling the fine-tuning of physicochemical properties and biological activity.

-

Thiocarbamates and Dithiocarbamates: Reaction of the thiol with isocyanates or carbon disulfide and amines can yield thiocarbamates and dithiocarbamates, classes of compounds known for their pesticidal properties.

-

Thioethers and Thioesters: The thiol can participate in addition reactions or be esterified to create further derivatives with potential agrochemical applications.

The following sections provide detailed protocols for the synthesis of representative agrochemical candidates derived from this compound, based on analogous syntheses of bioactive pyridinethiol derivatives.

Synthesis of Novel Insecticidal Agents: Cyanopyridinethiolate Derivatives

This section details the synthesis of piperidinium and morpholinium 3-cyanopyridinethiolates, which have demonstrated significant insecticidal activity against aphids.[5][6] The protocols are adapted from the work of Bakhite et al. for the use of this compound as the starting pyridinethiol.

General Synthetic Workflow

The overall synthetic strategy involves a multi-component reaction to form a substituted pyridine-2(1H)-thione, followed by salt formation with a secondary amine.

Experimental Protocols

Protocol 1: Synthesis of 3-Cyano-5-ethoxycarbonyl-6-methyl-4-(aryl)pyridine-2(1H)-thione (Intermediate)

-

To a mixture of an appropriate aryl aldehyde (10 mmol), cyanothioacetamide (1.0 g, 10 mmol), and ethyl acetoacetate (1.3 g, 10 mmol) in ethanol (25 mL), add piperidine (1.0 mL, 10 mmol).

-

Stir the reaction mixture at room temperature for 2-4 hours.

-

Collect the resulting precipitate by filtration.

-

Recrystallize the solid from ethanol to yield the pure pyridine-2(1H)-thione derivative.

Protocol 2: Synthesis of Piperidinium/Morpholinium 3-Cyanopyridinethiolates

-

A mixture of the appropriate pyridine-2(1H)-thione (10 mmol) and either piperidine or morpholine (10 mmol) in ethanol (25 mL) is heated under reflux for 5 minutes.

-

Allow the reaction mixture to cool to room temperature.

-

The crystalline solid that forms is collected by filtration, air-dried, and recrystallized from ethanol to give the desired thiolate salt.

Quantitative Data: Insecticidal Activity

The following table summarizes the insecticidal activity of synthesized cyanopyridinethiolate derivatives against cowpea aphids (Aphis craccivora), as reported by Bakhite et al. The data is presented as LC50 values (the concentration required to kill 50% of the test population).

| Compound ID | R1 | R2 | R3 | Amine | LC50 (mg/L) - Nymphs (48h) | LC50 (mg/L) - Adults (48h) |

| 1 | 4-Cl-Ph | H | COOEt | Piperidine | 18.5 | 20.1 |

| 2 | 4-MeO-Ph | H | COOEt | Piperidine | 25.3 | 28.4 |

| 3 | Ph | H | COOEt | Morpholine | 30.1 | 33.5 |

| 4 | 4-Cl-Ph | H | COOEt | Morpholine | 22.7 | 25.0 |

| 5 | Ph | CN | H | Piperidine | 15.2 | 17.8 |

| 6 | 4-NO2-Ph | CN | H | Morpholine | 10.8 | 12.5 |

| Acetamiprid | - | - | - | - | 16.2 | 18.9 |

Data adapted from Bakhite et al., J. Saudi Chem. Soc., 2017, 21, 95-104.

Proposed Mechanism of Action and Signaling Pathway

While the precise molecular target of these novel cyanopyridinethiolates has not been definitively elucidated, their structural similarity to neonicotinoid insecticides suggests a similar mode of action. Neonicotinoids are agonists of the nicotinic acetylcholine receptor (nAChR) in insects.[6] Binding of these insecticides to the nAChR leads to continuous stimulation of the receptor, resulting in hyperexcitation, paralysis, and eventual death of the insect.

The proposed signaling pathway is as follows:

Conclusion

This compound is a promising and versatile building block for the development of novel agrochemicals. The synthetic protocols and biological activity data presented here for analogous cyanopyridinethiolate insecticides demonstrate the potential for creating potent new crop protection agents. Further research into the synthesis and evaluation of a wider range of derivatives, as well as detailed studies into their mechanisms of action, is warranted to fully exploit the potential of this valuable chemical intermediate.

References

- 1. Functionalized Pyridines: Synthesis and Toxicity Evaluation of Potential Insecticidal Agents against Aphis craccivora - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pyridine derivatives as insecticides. Part 1: synthesis and toxicity of some pyridine derivatives against cowpea aphid, Aphis craccivora Koch (Homoptera: Aphididae) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. 2024.sci-hub.box [2024.sci-hub.box]

- 6. researchgate.net [researchgate.net]

Application Notes and Protocols for the Synthesis of Heterocyclic Compounds from 2,3,5,6-Tetrachloropyridine-4-thiol

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of novel heterocyclic compounds utilizing 2,3,5,6-tetrachloropyridine-4-thiol as a key starting material. This versatile building block, characterized by its electron-deficient pyridine ring and reactive thiol group, offers a gateway to a variety of fused heterocyclic systems of interest in medicinal chemistry and materials science.

Introduction

This compound is a highly functionalized pyridine derivative that serves as a valuable intermediate in the synthesis of complex organic molecules. The presence of four chlorine atoms renders the pyridine ring susceptible to nucleophilic substitution, while the thiol group at the 4-position provides a handle for a range of chemical transformations, including S-alkylation, S-acylation, and oxidation.[1] This dual reactivity makes it an ideal precursor for the construction of fused heterocyclic systems, particularly those containing sulfur and nitrogen.

This document details the synthesis of a thieno[3,2-c]pyridine derivative, a class of compounds with known biological activities. The protocol is based on the reaction of the lithium salt of this compound with an activated alkyne, leading to a cyclization and the formation of the fused bicyclic system.

Synthesis of Dimethyl 4,6,7-Trichlorothieno[3,2-c]pyridine-2,3-dicarboxylate